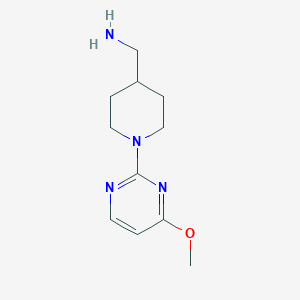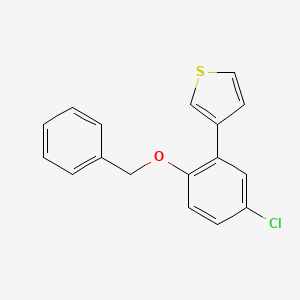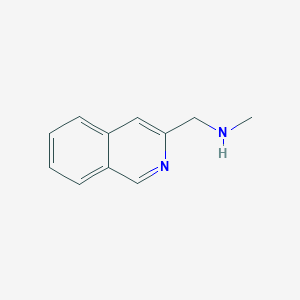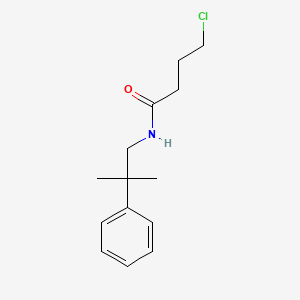
4-chloro-N-(2-methyl-2-phenylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-methyl-2-phenylpropyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a 4-chloro substituent and a 2-methyl-2-phenylpropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-2-phenylpropyl)butanamide can be achieved through a multi-step process. One common method involves the reaction of 4-chlorobutyryl chloride with 2-methyl-2-phenylpropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methyl-2-phenylpropyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted amides.
Hydrolysis: Formation of 4-chlorobutyric acid and 2-methyl-2-phenylpropylamine.
Oxidation and Reduction: Formation of N-oxides or amines.
Scientific Research Applications
4-chloro-N-(2-methyl-2-phenylpropyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methyl-2-phenylpropyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-2-phenylpropyl)butanamide
- 4-chloro-N-(2-phenylethyl)butanamide
- N-(2-methyl-2-phenylpropyl)acetamide
Uniqueness
4-chloro-N-(2-methyl-2-phenylpropyl)butanamide is unique due to the presence of both a 4-chloro substituent and a 2-methyl-2-phenylpropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H20ClNO |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
4-chloro-N-(2-methyl-2-phenylpropyl)butanamide |
InChI |
InChI=1S/C14H20ClNO/c1-14(2,12-7-4-3-5-8-12)11-16-13(17)9-6-10-15/h3-5,7-8H,6,9-11H2,1-2H3,(H,16,17) |
InChI Key |
PPKHREFMRDRWNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)CCCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





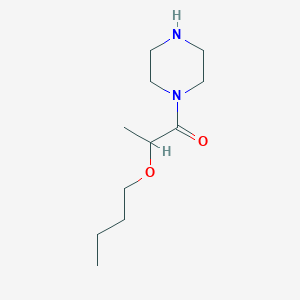
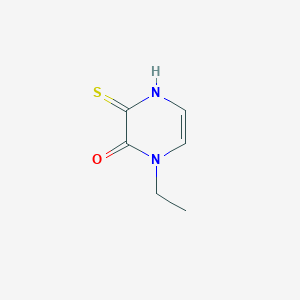
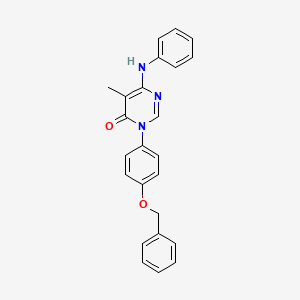
![3-[(4-chloro-2-fluorophenyl)methyl]-2H-indazole](/img/structure/B13876065.png)
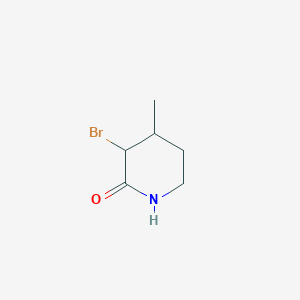
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]propyl]carbamate](/img/structure/B13876071.png)
